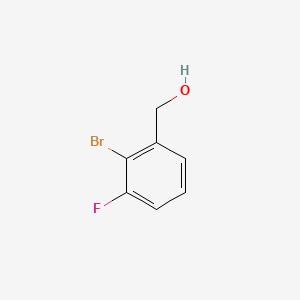

(2-Bromo-3-fluorophenyl)methanol

Description

(2-Bromo-3-fluorophenyl)methanol is an organic compound with the molecular formula C7H6BrFO. It is a white solid at room temperature and is used in various chemical synthesis processes. The compound is characterized by the presence of both bromine and fluorine atoms attached to a benzene ring, along with a hydroxymethyl group.

Synthetic Routes and Reaction Conditions:

Borane Reduction Method: One common method involves the reduction of (2-Bromo-3-fluorophenyl)acetaldehyde using borane in tetrahydrofuran at 0-20°C.

Pyridinium Chlorochromate Oxidation: Another method involves the oxidation of this compound using pyridinium chlorochromate in dichloromethane at room temperature.

Industrial Production Methods:

- Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The bromine and fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.

Reduction: Borane in tetrahydrofuran at 0-20°C.

Substitution: Sodium hydride in N,N-dimethylformamide at room temperature.

Major Products Formed:

Oxidation: Corresponding aldehydes or ketones.

Reduction: Various reduced derivatives depending on the reducing agent.

Substitution: Substituted phenylmethanol derivatives.

Properties

IUPAC Name |

(2-bromo-3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBLBANWTOEASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

(2-Bromo-3-fluorophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)methanol depends on its specific applicationThe bromine and fluorine atoms can participate in halogen bonding, while the hydroxymethyl group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

(2-Bromo-4-fluorophenyl)methanol: Similar structure but with the fluorine atom at the 4-position instead of the 3-position.

(2-Bromo-3-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of a fluorine atom.

(2-Bromo-3-methylphenyl)methanol: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness:

- The presence of both bromine and fluorine atoms in (2-Bromo-3-fluorophenyl)methanol makes it unique compared to other similar compounds. This combination of halogens can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific synthetic applications .

Biological Activity

(2-Bromo-3-fluorophenyl)methanol, a halogenated aromatic alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The molecular formula of this compound is C7H6BrF, indicating the presence of a hydroxyl (-OH) group attached to a phenyl ring that also contains bromine and fluorine atoms. These halogen substituents can enhance the compound's lipophilicity and alter its pharmacokinetic properties, making it a candidate for various biological studies.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its interactions with proteins, enzymes, and other biological macromolecules. The following sections summarize key findings regarding its biological properties.

1. Enzyme Interaction

Research indicates that compounds with hydroxyl groups can modulate enzyme activities by forming hydrogen bonds or covalent interactions with active sites. The thiol group in related compounds has shown significant reactivity with cysteine residues in proteins, suggesting that this compound may exhibit similar behavior due to its structural attributes .

2. Antimicrobial Activity

A study evaluating the antibacterial properties of structurally related compounds demonstrated that halogenated phenolic compounds could exhibit moderate antibacterial activity. The presence of bromine and fluorine may enhance this activity by facilitating interactions with bacterial cell membranes or specific enzyme targets .

| Compound Name | Antibacterial Activity | MIC Value |

|---|---|---|

| This compound | Moderate | >100 µg/mL |

| Related compound | Moderate | <100 µg/mL |

3. Pharmacological Applications

The unique structural features of this compound position it as a potential candidate for drug development. Its ability to engage in halogen bonding could enhance selectivity towards specific biological targets, which is a desirable trait in drug design.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Synthesis and Evaluation

A recent study highlighted the synthesis of various halogenated phenolic compounds, including derivatives of this compound. The research focused on optimizing conditions for maximum yield while assessing biological activity through molecular docking studies to predict binding affinities to target proteins .

Case Study 2: Computational Analysis

Computational methods have been employed to analyze the interactions between this compound and potential protein targets. Molecular docking simulations revealed favorable binding interactions, suggesting that modifications to enhance lipophilicity could improve bioavailability and efficacy .

Q & A

What synthetic methodologies are recommended for preparing (2-Bromo-3-fluorophenyl)methanol with high regioselectivity?

Level: Basic

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized fluorophenyl methanol precursor or reduction of a bromo-fluorophenyl ketone. For example:

- Bromination of (3-Fluorophenyl)methanol: Use a regioselective brominating agent (e.g., N-bromosuccinimide, NBS) under radical initiation to introduce bromine at the ortho position. Reaction conditions (e.g., light, temperature) must be optimized to avoid over-bromination .

- Reduction of 2-Bromo-3-fluorobenzaldehyde: Employ sodium borohydride (NaBH₄) in methanol at 0–5°C for controlled reduction to the alcohol. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .

Key Considerations:

- Monitor reaction progress via TLC or GC-MS to ensure regioselectivity.

- Use deuterated solvents (e.g., CDCl₃) for NMR validation of substitution patterns .

How can contradictory crystallographic data (e.g., bond lengths vs. DFT predictions) for this compound be resolved?

Level: Advanced

Methodological Answer:

Discrepancies between experimental (X-ray) and computational (DFT) data often arise from crystal packing effects or refinement artifacts. To resolve these:

Refinement Tools: Use SHELXL for high-resolution crystallographic refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .

Validation: Cross-check with ORTEP-3 to visualize thermal ellipsoids and identify overfitting. Adjust weighting schemes in SHELXL to balance bond-length and angle restraints .

Computational Calibration: Perform DFT geometry optimization (e.g., B3LYP/6-311+G(d,p)) in the gas phase and compare with solvent-corrected crystallographic data. Differences >0.02 Å may indicate crystal environment effects .

Example Table:

| Parameter | X-ray (Å) | DFT (Å) | Discrepancy |

|---|---|---|---|

| C-Br Bond | 1.89 | 1.91 | 0.02 |

| C-F Bond | 1.35 | 1.34 | 0.01 |

What strategies mitigate methanol crossover interference in electrochemical studies of this compound derivatives?

Level: Advanced

Methodological Answer:

Methanol crossover in fuel-cell applications can distort electrochemical data. Mitigation approaches include:

- Flow Electrolyte Design: Implement a thin, high-porosity electrolyte channel (e.g., sulfonated polyether ether ketone, SPEEK) to reduce methanol diffusion while maintaining ionic conductivity. Optimal flow rates (0.5–1.0 mL/min) balance crossover suppression and pressure drop .

- Membrane Modification: Use Nafion membranes doped with silica nanoparticles to block methanol transport. Characterization via EIS (electrochemical impedance spectroscopy) confirms reduced crossover currents .

Experimental Validation:

- Compare cyclic voltammetry (CV) profiles with/without flow electrolyte. A >50% reduction in oxidation peak current indicates effective crossover suppression.

How do the electronic effects of bromine and fluorine substituents influence the acidity of the hydroxyl group in this compound?

Level: Advanced

Methodological Answer:

The electron-withdrawing fluorine (meta to -OH) and bromine (ortho to -OH) synergistically increase acidity:

- Fluorine’s -I Effect: Stabilizes the deprotonated form via inductive withdrawal, lowering pKa by ~1–2 units compared to unsubstituted phenylmethanol.

- Bromine’s Steric Effects: Ortho substitution creates steric hindrance, slightly reducing solvation and further lowering pKa .

Experimental Determination:

- Perform potentiometric titration in DMSO/water (4:1) to measure pKa. Compare with computational results (e.g., COSMO-RS solvation model) .

What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Level: Basic

Methodological Answer:

- Liquid-Liquid Extraction: Separate the product from polar byproducts using dichloromethane/water. The compound’s logP (~2.5) favors organic phase retention.

- Column Chromatography: Use silica gel with a hexane/ethyl acetate (7:3) eluent. Monitor fractions via TLC (Rf ≈ 0.4 under UV 254 nm) .

- Recrystallization: Dissolve in warm ethanol and cool to −20°C for crystal formation. Yield: 70–85% with >98% purity .

How can researchers address discrepancies between NMR coupling constants and predicted spin-spin splitting patterns?

Level: Advanced

Methodological Answer:

Unexpected splitting patterns often arise from dynamic effects or scalar coupling with quadrupolar nuclei (e.g., bromine). Resolution strategies:

Variable Temperature NMR: Cool samples to −40°C to slow conformational exchange and simplify splitting .

DFT Simulation: Calculate J-coupling constants (e.g., B3LYP/EPR-III) and compare with experimental values. Deviations >2 Hz may indicate solvent or concentration effects .

Example Data:

| Proton | Experimental J (Hz) | DFT J (Hz) |

|---|---|---|

| H-4 (F) | 8.5 | 8.7 |

| H-6 (Br) | 2.3 | 2.1 |

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Brominated aromatics can cause skin irritation .

- Ventilation: Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates.

- Spill Management: Neutralize spills with activated carbon and dispose as halogenated waste (EPA Hazard Class D003) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.